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2,1,3-Benzothiadiazole-4,5-diamine

Cat. No.: B177581
CAS No.: 1711-66-6
M. Wt: 166.21 g/mol
InChI Key: KBTZPUWOUVFXHS-UHFFFAOYSA-N
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Description

Contextual Significance in Heterocyclic Compound Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic chemistry. The 2,1,3-benzothiadiazole (B189464) (BTD) core is a prominent example, recognized for its fluorescent properties and photostability. mdpi.com The introduction of amino groups, as in 2,1,3-Benzothiadiazole-4,5-diamine, creates a molecule with both electron-donating (amine groups) and electron-accepting (thiadiazole ring) characteristics. ontosight.ai

This dual electronic nature makes it a valuable precursor in the synthesis of more complex, fused heterocyclic systems. mdpi.com Researchers utilize 5,6-diamino-BTDs (referring to the same substitution pattern) as starting materials to construct rigid, highly conjugated molecules like phenazines, quinoxalines, and imidazoles fused to the BTD unit. mdpi.com These resulting hybrid heterocycles are prized for their potential in advanced optical and electronic applications. mdpi.com The 1,2-diamine functionality is frequently used to design a variety of fused heterocyclic scaffolds that are of great interest in the construction of photovoltaic materials. researchgate.net

Historical Synthesis of the Parent 2,1,3-Benzothiadiazole Scaffold from Benzene-1,2-diamine

The parent scaffold, 2,1,3-Benzothiadiazole, has a history stretching back to the 19th century. It was first prepared by O. Hinsberg in 1889, starting from benzene-1,2-diamine (also known as o-phenylenediamine). thieme-connect.dewikipedia.org

The classical synthesis involves the reaction of benzene-1,2-diamine with thionyl chloride (SOCl₂). thieme-connect.demdpi.com In this reaction, the two amino groups of the diamine condense with the thionyl chloride to form the thiadiazole ring, eliminating sulfur dioxide and hydrochloric acid as byproducts. wikipedia.org Modern variations of this synthesis often use a base, such as triethylamine (B128534) or pyridine, in a solvent like dichloromethane (B109758) (DCM) to facilitate the reaction, which can be heated to ensure completion. wikipedia.orgmdpi.com This method remains a fundamental route for accessing the benzothiadiazole core structure. mdpi.com Under reducing conditions, the process can be reversed, cleaving the thiadiazole ring to regenerate the corresponding 1,2-diaminobenzene derivative. wikipedia.org

Reaction Summary Details
Starting Material Benzene-1,2-diamine
Reagent Thionyl Chloride (SOCl₂)
Product 2,1,3-Benzothiadiazole
Year of Discovery 1889 thieme-connect.de

Role as a Key Acceptor Unit and Privileged Building Block in Functional Materials

The 2,1,3-benzothiadiazole (BTD) moiety is widely regarded as a "privileged building block" in the design of functional organic materials. researchgate.netmdpi.com Its strong electron-withdrawing nature makes it an excellent electron acceptor unit. polyu.edu.hkresearchgate.net This property is fundamental to the "donor-acceptor" (D-A) approach used in materials science to create materials with specific electronic and photophysical properties. rsc.orgresearchgate.net

In this D-A framework, the electron-deficient BTD core is coupled with various electron-rich (donor) groups to construct molecules with low energy HOMO-LUMO gaps and tailored charge-transfer characteristics. wikipedia.orgpolyu.edu.hk This strategy is central to the development of high-performance organic semiconductors. rsc.org

The resulting BTD-based materials have found extensive applications in a range of organic electronic devices. These include:

Organic Light-Emitting Diodes (OLEDs) : BTD derivatives are used to create efficient emitters, particularly for red and near-infrared light. mdpi.comresearchgate.netrsc.org

Organic Solar Cells (OSCs) : The strong absorption and electron-accepting ability of BTD-containing polymers and small molecules make them effective components in the active layer of photovoltaic devices. mdpi.comrsc.orgmetu.edu.tr

Organic Field-Effect Transistors (OFETs) : The ordered packing and charge transport properties of BTD-based materials are beneficial for their use as semiconductors in transistors. researchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4S B177581 2,1,3-Benzothiadiazole-4,5-diamine CAS No. 1711-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1,3-benzothiadiazole-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTZPUWOUVFXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301003850
Record name 2,1,3-Benzothiadiazole-4,5-diamine
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Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1711-66-6, 83797-51-7
Record name 2,1,3-Benzothiadiazole-4,5-diamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-Benzothiadiazole-2(S(sup IV))-4,5-diamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,1,3-Benzothiadiazole-4,5-diamine
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Synthetic Methodologies and Precursor Chemistry of 2,1,3 Benzothiadiazole 4,5 Diamine and Its Derivatives

Direct Synthesis Strategies for the 2,1,3-Benzothiadiazole-4,5-diamine Core

The construction of the this compound core can be approached through direct synthesis methods that build the heterocyclic ring system with the amine functionalities pre-installed or positioned for simple conversion.

A primary and direct method for synthesizing the 2,1,3-benzothiadiazole (B189464) ring involves the reaction of an appropriately substituted o-phenylenediamine (B120857) (a benzene-1,2-diamine) with a sulfur-containing reagent. ontosight.ai This cyclization reaction forms the thiadiazole ring fused to the benzene (B151609) ring.

The general reaction involves treating an o-phenylenediamine with reagents like thionyl chloride (SOCl₂) or sulfur dioxide (SO₂). google.comrsc.org For the synthesis of the parent 2,1,3-benzothiadiazole, o-phenylenediamine is reacted with thionyl chloride in a solvent such as dichloromethane (B109758) (CH₂Cl₂), often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. rsc.org A more direct process involves reacting liquid o-phenylenediamines with gaseous sulfur dioxide in the absence of a solvent, which can be more economical for industrial-scale production. google.com

To obtain this compound specifically, the required precursor would be benzene-1,2,3,4-tetraamine. The reaction of this tetraamine (B13775644) with a suitable sulfur source would theoretically yield the desired diamine directly. However, the stability and accessibility of such highly substituted anilines can be challenging, often leading chemists to pursue alternative strategies, such as the reduction of nitro groups.

Table 1: Examples of Reagents for BTD Core Synthesis

Precursor Sulfur Reagent Product Reference
o-Phenylenediamine Thionyl Chloride (SOCl₂) 2,1,3-Benzothiadiazole rsc.org

This table is interactive. Click on the headers to sort.

A more common and versatile strategy for synthesizing amino-substituted benzothiadiazoles involves the chemical reduction of corresponding nitro-substituted precursors. This pathway allows for the introduction of amine groups onto a pre-formed BTD ring. The process typically involves two key steps: nitration of the BTD core, followed by the reduction of the installed nitro (NO₂) groups to amine (NH₂) groups.

The nitration of 2,1,3-benzothiadiazole can be achieved using a sulfonitric mixture (H₂SO₄/HNO₃), which typically yields 4-nitro-2,1,3-benzothiadiazole. units.it To synthesize a diamine, a dinitro-substituted BTD is required. The synthesis of 5,6-dinitro-BTDs can be followed by a reduction of the nitro groups to afford the corresponding 5,6-diamino-BTDs. mdpi.com This reduction effectively converts the electron-withdrawing nitro groups into electron-donating amine groups, significantly altering the molecule's electronic properties. mdpi.commasterorganicchemistry.com

Commonly employed reducing agents for converting aromatic nitro groups to amines include:

Metals in Acid: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl are effective. masterorganicchemistry.com The reduction of 5,6-dinitro-BTDs to 5,6-diamino-BTDs is often achieved using iron in acetic acid. mdpi.com

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is another standard method. masterorganicchemistry.com

This reduction strategy is pivotal as it transforms a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, which is crucial for subsequent functionalization steps. masterorganicchemistry.com

Strategic Derivatization and Functionalization of the 2,1,3-Benzothiadiazole Backbone

While direct synthesis provides access to the core structure, the strategic functionalization of the BTD backbone is essential for fine-tuning its properties for specific applications. Many simply decorated BTDs have traditionally required de novo synthesis, but modern methods now allow for direct derivatization of the benzenoid ring. diva-portal.orgnih.gov

The functionalization of the BTD benzenoid ring has historically been challenging. nih.gov Electrophilic aromatic substitution typically requires harsh conditions due to the electron-poor nature of the BTD ring and can result in mixtures of C4- and C7-substituted products. diva-portal.org The C5 and C6 positions have been particularly difficult to functionalize directly. diva-portal.org

Recent advances, however, have enabled the regioselective functionalization at all four positions (C4, C5, C6, and C7). bris.ac.uk A key strategy involves iridium-catalyzed C–H borylation, which provides versatile 5-boryl or 4,6-diboryl BTD building blocks. nih.govacs.orgdiva-portal.org These borylated intermediates can then be used in a wide range of subsequent cross-coupling reactions to install various functional groups. bris.ac.uk

Table 2: Regioselectivity in BTD Functionalization

Method Position(s) Targeted Key Feature Reference
Electrophilic Substitution C4, C7 Harsh conditions, potential for mixtures diva-portal.org
Stoichiometric Metalation C4 Requires stoichiometric amounts of metal reagents diva-portal.org

This table is interactive. Click on the headers to sort.

Direct C–H activation has emerged as a powerful tool for derivatizing the BTD ring without the need for pre-functionalized starting materials. nih.govmdpi.com These methods create new carbon-carbon or carbon-heteroatom bonds by directly activating the otherwise inert C–H bonds on the aromatic ring.

Palladium-catalyzed direct arylation is a notable example, allowing for the coupling of BTDs with various bromoarenes. acs.org Strong electron-withdrawing groups on the BTD core, which often hinder traditional cross-coupling reactions, can actually facilitate C–H activation under these conditions. acs.org For instance, using palladium acetate (B1210297) (Pd(OAc)₂) as a catalyst in a solvent like DMA at elevated temperatures can achieve arylation at the C4 position. researchgate.net While C–H activation on the unsubstituted BTD can lead to multiple arylations, specific ligand-free conditions have been developed to achieve mono- or dual-arylation with moderate to high yields. mdpi.comresearchgate.net

More recently, a transition-metal-free, visible-light-induced photocatalytic method has been developed for the direct C–H alkylation of the BTD scaffold at room temperature, using N-hydroxyphthalimide esters as alkylating agents. nih.gov

A sophisticated strategy for the difunctionalization of the BTD ring involves the generation and trapping of aryne intermediates. diva-portal.org Arynes are highly reactive species containing a formal triple bond within an aromatic ring, making them powerful electrophiles for forming two new bonds in a single step. acs.org

Researchers have successfully generated the novel 2,1,3-benzothiadiazol-4,5-yne intermediate. nih.gov This was achieved by creating a diaryliodonium salt precursor which, upon deprotonation ortho to the iodine center, eliminates an iodoarene to form the strained triple bond between the C4 and C5 positions. diva-portal.orgnih.gov This highly reactive aryne can then be trapped by various "arynophiles" to introduce a wide range of functional groups across the C4 and C5 positions simultaneously. acs.orgresearchgate.net

The regioselectivity of the trapping reaction with unsymmetrical arynes can often be predicted by the Aryne Distortion Model, which suggests that the incoming nucleophile will preferentially attack the more linear (and thus more electrophilic) carbon of the strained triple bond. diva-portal.orgnih.gov This methodology provides a powerful route to previously inaccessible, highly substituted BTD derivatives. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the 2,1,3-benzothiadiazole core. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a vast array of BTD-based materials with tailored electronic and photophysical properties. By starting with halogenated BTD precursors, typically 4,7-dibromo-2,1,3-benzothiadiazole, chemists can introduce a variety of aryl, heteroaryl, and amino groups.

Suzuki Coupling for Polymer and Small Molecule Synthesis

The Suzuki-Miyaura coupling is a premier method for forging carbon-carbon bonds in the synthesis of BTD-containing molecules and polymers. polyu.edu.hk Its advantages include mild reaction conditions, high tolerance for various functional groups, good yields, and the use of relatively low-cost and stable organoboron reagents. polyu.edu.hk This reaction is frequently employed to couple aryl or heteroaryl boronic acids or their esters with halogenated BTDs, most commonly 4,7-dibromo-2,1,3-benzothiadiazole, to extend the π-conjugated system. nih.govacs.org

The reaction typically utilizes a palladium catalyst, such as palladium acetate (Pd(OAc)₂) or dichlorobis(diphenylphosphino)ferrocene]palladium(II) (PdCl₂(dppf)), in the presence of a phosphine (B1218219) ligand like XPhos. nih.gov The choice of catalyst and ligand system is crucial for achieving high yields and selectivity. nih.govresearchgate.net For instance, simple Pd(OAc)₂/XPhos or PdCl₂(dppf)-based systems have proven effective for synthesizing biaryls from BTD boronates and various (hetero)aryl bromides. nih.govacs.org The synthesis of asymmetrically substituted BTD derivatives can be achieved through a sequence of Pd-catalyzed reactions, starting with a Suzuki coupling. researchgate.net This methodology has been instrumental in creating novel luminophores and materials for optoelectronic applications. researchgate.netnih.gov

A key application of Suzuki coupling is in the synthesis of conjugated polymers where the BTD unit acts as the electron acceptor. By reacting dibromo-BTD with diboronic acid derivatives of electron-donating aromatic systems, alternating donor-acceptor (D-A) copolymers are constructed. This approach is fundamental in the field of organic photovoltaics and organic light-emitting diodes (OLEDs). nih.govmdpi.com

Table 1: Selected Examples of Suzuki Coupling Reactions for BTD Derivatives

Starting Material Coupling Partner Catalyst/Ligand Base Solvent Product Type Ref.
5-Boryl BTD (Hetero)aryl bromides Pd(OAc)₂/XPhos or PdCl₂(dppf) Not specified Not specified 5-Aryl BTD derivatives nih.govacs.org
4,7-Dibromo-2,1,3-benzothiadiazole 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Pd catalyst Not specified Not specified Unsymmetrical BTD molecules researchgate.net
4-Bromo-BTD Phenylboronic acid Not specified Not specified Not specified 4-Phenyl BTD diva-portal.org
Stille Coupling for Conjugated System Construction

The Stille coupling reaction provides another powerful route for C-C bond formation, coupling organotin compounds with organic halides or triflates catalyzed by palladium complexes. organic-chemistry.orgwikipedia.org It is highly versatile, with few limitations on the reacting partners, making it suitable for constructing complex conjugated systems incorporating the BTD moiety. polyu.edu.hk The organostannane reagents are stable to air and moisture, which is an advantage in synthesis. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org

In the context of BTD chemistry, Stille coupling is used to introduce aryl, vinyl, or other unsaturated groups, thereby extending the π-conjugation. polyu.edu.hkmdpi.com The reaction mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org The reaction has been applied in the synthesis of BTD-based materials for applications such as hypoxia-selective anticancer agents, where microwave-assisted Stille coupling of chloro-substituted 1,2,4-benzotriazine (B1219565) 1-oxides dramatically improved yields compared to conventional heating. nih.gov This demonstrates the potential for process optimization to enhance the efficiency of Stille couplings. nih.gov

Table 2: General Parameters for Stille Coupling Reactions

Electrophile (R²-X) Organotin Reagent (R¹-Sn(Alkyl)₃) Catalyst Key Features Ref.
Aryl, vinyl, acyl halides (Cl, Br, I), triflates R¹ = Allyl, alkenyl, aryl, benzyl Pd(0) complexes (e.g., Pd(PPh₃)₄) Versatile C-C bond formation; Air-stable reagents organic-chemistry.orgwikipedia.org
Negishi Coupling for Targeted Functionalization

The Negishi coupling reaction involves the coupling of organozinc compounds with organic halides or triflates, catalyzed by nickel or palladium. wikipedia.org This reaction is particularly valuable because it allows for the coupling of sp³, sp², and sp hybridized carbon atoms, offering a broad scope for creating diverse molecular architectures. wikipedia.org While palladium catalysts generally provide higher yields and functional group tolerance, nickel catalysts are also effective. wikipedia.org

The Negishi coupling is a powerful tool for the targeted functionalization of aromatic systems, including BTD derivatives. polyu.edu.hk By converting a halogenated BTD into an organozinc reagent, or by coupling a halogenated BTD with a functionalized organozinc compound, specific substituents can be introduced with precision. This method has found extensive use in the synthesis of complex organic materials for electronic, optical, and magnetic applications. researchgate.net For instance, it has been successfully applied in chain-growth polymerizations to create well-defined block copolymers. researchgate.net Enantioselective versions of the Negishi coupling, often catalyzed by nickel complexes, have been developed for synthesizing chiral molecules, highlighting its utility in producing enantioenriched compounds. organic-chemistry.org

Table 3: Overview of Negishi Coupling Reactions

Organometallic Reagent Organic Halide/Triflate Catalyst Applications Ref.
Organozinc (R'-ZnX') R-X (X = Cl, Br, I, OTf) Pd or Ni complexes C(sp³)-C(sp²), C(sp²)-C(sp²), C(sp³)-C(sp³) bond formation wikipedia.org
Racemic secondary benzylic halides Organozinc reagents Ni-based chiral catalyst Catalytic enantioselective synthesis organic-chemistry.org
Buchwald-Hartwig Cross-Coupling for Amination and D-A System Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. nih.govmdpi.com This reaction is exceptionally important for synthesizing N-arylated compounds and has become a cornerstone in the construction of donor-acceptor (D-A) systems based on the BTD scaffold. nih.govnih.gov By coupling an electron-donating amine with an electron-accepting halogenated BTD core, potent intramolecular charge-transfer characteristics can be engineered into the final molecule. nih.gov

This methodology has been used to introduce aniline (B41778) groups and other nitrogen-containing heterocycles, such as carbazole (B46965), to the BTD core. nih.govmdpi.com The synthesis of novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles has been achieved through a sequence involving a 1,3-dipolar azide-nitrile cycloaddition followed by a Buchwald-Hartwig cross-coupling. nih.govnih.gov This approach provides access to complex D-A systems with potential applications as emissive layers in OLEDs. nih.govnih.gov The optimization of reaction conditions, including the choice of palladium precatalyst, ligand, base, and solvent, is critical for achieving high yields, especially when coupling less reactive heterocyclic amines. acs.org

Table 4: Representative Buchwald-Hartwig Amination Conditions | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product Type | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | | Bromobenzene | Carbazole (Cz) | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | N-Aryl carbazole | acs.org | | 4-(5-bromo-1H-1,2,3-triazol-1-yl)-2,1,3-benzothiadiazole | (Het)aryl amines | (THP-Dipp)Pd(cinn)Cl | NaOtBu | 1,4-Dioxane | N-Aryl substituted 5-amino-1,2,3-triazolyl BTDs | nih.gov | | 4,7-Dibromo-BTD derivative | Heterocyclic amines | Pd catalyst | Not specified | Not specified | Unsymmetrical D-A luminophores | researchgate.net |

Construction of Fused Heterocyclic Systems Utilizing the Diamine Moiety

The 4,5-diamine functionality of this compound is a versatile precursor for the synthesis of larger, fused heterocyclic systems. This ortho-diamine arrangement is primed for condensation reactions with 1,2-dicarbonyl compounds, leading to the formation of extended, rigid, and highly conjugated molecules such as phenazine (B1670421) derivatives.

Synthesis of Phenazine Derivatives

The synthesis of phenazine derivatives fused to the BTD core is typically achieved through the condensation of a 5,6-diamino-BTD (a related isomer to the title compound, accessible via reduction of the corresponding dinitro-BTD) with a 1,2-dicarbonyl compound. mdpi.com This reaction creates a new six-membered pyrazine (B50134) ring, resulting in a nih.govmdpi.comthiadiazolo[3,4-i]phenazine system. These hybrid heterocycles possess rigid, planar structures with highly extended π-systems, making them valuable for electronic and optical applications. mdpi.com

A modular approach to phenazine-based materials involves first functionalizing a BTD core, for example, via Suzuki coupling, followed by deprotection of a thiadiazole to reveal an ortho-diamine, which is then condensed with various quinones. acs.org For instance, a tetraphenylethylene (B103901) (TPE)-functionalized ortho-phenylenediamine, derived from a BTD precursor, can be reacted with different quinones to yield a variety of phenazine-based luminogens in high yields. acs.org This strategy allows for the systematic tuning of the photophysical properties of the final materials, such as aggregation-induced emission (AIE). acs.org

Table 5: Synthesis of Phenazine Derivatives from BTD Precursors

Diamine Precursor Dicarbonyl Compound Reaction Conditions Product Key Feature Ref.
5,6-Diamino-BTDs Cyclic-1,2-dicarbonyl compounds Condensation Phenazines fused to BTD Rigid, highly conjugated systems mdpi.com
Synthesis of Quinoxaline (B1680401) Derivatives

The synthesis of quinoxaline derivatives fused to the 2,1,3-benzothiadiazole core is a key strategy for creating extended π-systems with unique electronic and photophysical properties. A prominent method for achieving this is through the condensation reaction of this compound with various α-dicarbonyl compounds or their equivalents.

One particularly efficient and environmentally conscious approach involves the solid-state synthesis of quinoxaline derivatives. This is achieved through the condensation of benzo[c] Current time information in Bangalore, IN.tandfonline.comthiadiazole-4,5-diamine with 3-(ω-bromoacetyl)-coumarins. tandfonline.comtandfonline.com The reaction proceeds in the presence of cellulose (B213188) sulfuric acid, a biodegradable solid acid catalyst, by simple physical grinding of the reactants at room temperature. tandfonline.comtandfonline.comresearchgate.net This solvent-free method offers good to excellent yields and high product purity. tandfonline.comtandfonline.com

Another pathway to quinoxaline derivatives involves the selective reduction of a dithienylbenzobisthiadiazole derivative, which can yield Current time information in Bangalore, IN.tandfonline.com-thiadiazolo[3,4-g]quinoxaline derivatives. acs.org This approach provides a milder and more efficient route compared to other methods. acs.org Additionally, the condensation of this compound with substituted coumarin-8-carboxaldehydes and chromone-3-carboxaldehydes in the presence of mercaptoacetic acid in refluxing benzene has been reported to produce the corresponding coumarinylbenzothiadiazoles and chromenylbenzothiadiazoles, which are related heterocyclic systems. clockss.org

Table 1: Synthesis of Quinoxaline Derivatives from this compound

Reactant 1 Reactant 2 Catalyst/Reagent Conditions Product Type Reference(s)
This compound 3-(ω-bromoacetyl)-coumarins Cellulose Sulfuric Acid Room Temperature, Grinding Quinoxaline Derivatives tandfonline.comtandfonline.comresearchgate.net
Dithienylbenzobisthiadiazole derivative - Reduction - Current time information in Bangalore, IN.tandfonline.com-Thiadiazolo[3,4-g]quinoxaline Derivatives acs.org
This compound Coumarin-8-carboxaldehyde Mercaptoacetic Acid Benzene, Reflux Coumarinylbenzothiadiazoles clockss.org
This compound Chromone-3-carboxaldehyde Mercaptoacetic Acid Benzene, Reflux Chromenylbenzothiadiazoles clockss.org
Synthesis of Imidazole (B134444) Derivatives

The fusion of an imidazole ring to the 2,1,3-benzothiadiazole framework provides another avenue for creating novel heterocyclic compounds. The synthesis of these imidazole derivatives often starts from a modified benzothiadiazole precursor. A common strategy involves the reduction of 5,6-dinitro-2,1,3-benzothiadiazole derivatives to the corresponding 5,6-diamino-2,1,3-benzothiadiazoles. mdpi.com These diamino compounds can then undergo condensation reactions with suitable carbonyl-containing reagents to form the fused imidazole ring. mdpi.com

For instance, the reaction of 5-chloro-4-amino-2,1,3-benzothiadiazole with 1-acyl-2-imidazolidinone has been shown to produce 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole in high yield. google.com This process offers a straightforward route to imidazole-containing benzothiadiazole derivatives from readily available starting materials. google.com The resulting fused systems, such as 1H-imidazo[4,5-f] Current time information in Bangalore, IN.tandfonline.comtandfonline.combenzothiadiazole, can be synthesized from the reaction of diamine derivatives with carbonyl equivalents.

Introduction and Interconversion of Electronic Modifiers

The electronic properties of the 2,1,3-benzothiadiazole core can be systematically tuned through the introduction of various electron-donating and electron-withdrawing groups. This electronic modification is crucial for tailoring the performance of these compounds in applications such as organic electronics.

Amine Groups as Electron-Donating Units

The amino groups at the 4- and 5-positions of this compound act as potent electron-donating moieties. This electron-donating character significantly influences the electronic structure of the molecule, enhancing its utility as a building block in donor-acceptor systems. researchgate.net The presence of these diamino substituents facilitates applications in materials for organic solar cells and as intermediates for more complex fused heterocyclic systems.

Incorporation of Halogen Atoms and Nitro Groups for Electronic Tuning

To further modulate the electronic characteristics of the benzothiadiazole ring, halogen atoms and nitro groups can be incorporated. The introduction of electron-withdrawing groups like fluorine can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is beneficial for creating n-type semiconductor materials. nih.gov For example, the fluorination of the benzothiadiazole unit has been shown to result in polymers with lower-lying LUMO levels and improved electron mobility in organic field-effect transistors. nih.gov

Nitro groups, being strongly electron-withdrawing, can also be introduced to tune the electronic properties. The synthesis of 5,6-dinitro-2,1,3-benzothiadiazole derivatives is a key step in this process, often starting from brominated benzothiadiazoles. mdpi.com However, the impact of nitro groups can be complex, as steric effects may limit their π-accepting capability, in some cases leading to a blue-shifted absorption and an increased band gap. nih.gov The strategic placement of these substituents is therefore critical for achieving the desired electronic tuning. polyu.edu.hk

Table 2: Electronic Modifiers and Their Effects on the 2,1,3-Benzothiadiazole Core

Modifier Group Position(s) Electronic Effect Impact on Properties Reference(s)
Amine (-NH₂) 4, 5 Electron-donating Enhances electron-donating character for D-A systems
Fluorine (-F) 5, 6 Electron-withdrawing Lowers LUMO energy level, can improve electron mobility nih.gov
Nitro (-NO₂) 5, 6 Strongly electron-withdrawing Can increase band gap, potential for steric hindrance mdpi.comnih.gov

Design and Synthesis of π-Extended Conjugated Architectures

The development of π-extended conjugated architectures based on the 2,1,3-benzothiadiazole unit is a major focus in materials science, with applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). polyu.edu.hkrsc.org The goal is to create larger, more delocalized electronic systems with tailored optical and electronic properties. mdpi.com

A primary strategy for achieving π-extension is through metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. polyu.edu.hkresearchgate.net These reactions typically utilize a halogenated benzothiadiazole intermediate, most commonly 4,7-dibromo-2,1,3-benzothiadiazole, which can be coupled with a variety of aryl or heteroaryl boronic acids (or esters) or organostannanes. polyu.edu.hkresearchgate.net This approach allows for the systematic extension of the π-conjugated system, leading to materials with enhanced charge transport properties and tunable absorption and emission characteristics. rsc.org

The design of these extended architectures often involves the creation of donor-acceptor (D-A) polymers, where the electron-deficient 2,1,3-benzothiadiazole unit is paired with electron-rich donor moieties. researchgate.net This D-A approach is effective in narrowing the band gap of the resulting materials, which is advantageous for applications in photovoltaics. metu.edu.tr

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared Spectroscopy, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. In the context of 2,1,3-benzothiadiazole (B189464) derivatives, IR spectroscopy helps confirm the presence of key structural motifs.

For instance, the IR spectra of related benzothiadiazole compounds show characteristic peaks for aromatic C-H stretching around 3103-3055 cm⁻¹, and C=C stretching within the aromatic ring in the range of 1610-1476 cm⁻¹. sci-hub.se The presence of amino groups (-NH₂) in 2,1,3-benzothiadiazole-4,5-diamine would be expected to show characteristic N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The carbon-nitrogen (C-N) stretching vibrations are also identifiable, often appearing between 1293 and 1413 cm⁻¹. rsc.org

Detailed analysis of the IR spectrum of a phosphazane derivative of 2,1,3-benzothiadiazole revealed multiple bands corresponding to different vibrational modes, including N-H stretching at 3337 cm⁻¹, aromatic C-H stretching at 3049 cm⁻¹, and various skeletal vibrations of the benzothiadiazole ring system. mdpi.com

Table 1: Characteristic IR Absorption Bands for 2,1,3-Benzothiadiazole Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
N-H Stretch 3337 mdpi.com
Aromatic C-H Stretch 3049 - 3103 sci-hub.semdpi.com
C=C Aromatic Stretch 1476 - 1610 sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

In the ¹H NMR spectrum of this compound, recorded in DMSO-d₆, the aromatic protons appear as doublets at δ 7.25 ppm and δ 7.17 ppm. rsc.org The protons of the two amino groups (NH₂) give rise to singlets at δ 5.09 ppm and δ 4.93 ppm. rsc.org For the parent 2,1,3-benzothiadiazole, the protons on the benzene (B151609) ring appear as multiplets in the range of δ 7.53-8.05 ppm in various deuterated solvents. chemicalbook.com

The ¹³C NMR spectra provide complementary information. For a derivative of 2,1,3-benzothiadiazole, the carbon atoms of the heterocyclic ring and the benzene ring show distinct signals, confirming the fused ring structure. rsc.org For example, in a related compound, the carbon atoms of the benzothiadiazole moiety resonate at specific chemical shifts, which are sensitive to the nature and position of substituents. semanticscholar.org

Table 2: ¹H NMR Spectral Data for this compound and Related Compounds

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity Reference
This compound DMSO-d₆ 7.25 (d), 7.17 (d), 5.09 (s, NH₂), 4.93 (s, NH₂) rsc.org
2,1,3-Benzothiadiazole CDCl₃ 7.966 (m), 7.531 (m) chemicalbook.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. The resulting spectrum provides insights into the electronic structure and conjugation of the compound.

Derivatives of 2,1,3-benzothiadiazole are known for their strong absorption in the visible region, which is a consequence of intramolecular charge transfer (ICT) from the electron-donating parts of the molecule to the electron-accepting benzothiadiazole core. polyu.edu.hkresearchgate.net The position and intensity of the absorption bands are highly dependent on the substituents and the solvent polarity. semanticscholar.orgchemrxiv.org

For example, various substituted 2,1,3-benzothiadiazoles exhibit absorption maxima (λ_max) ranging from 315 nm to over 696 nm. semanticscholar.org The introduction of amino groups, as in this compound, is expected to cause a significant red-shift in the absorption spectrum due to the strong electron-donating nature of the amine functionality. This is a key feature that contributes to the color and electronic properties of these compounds. mdpi.com

Table 3: UV-Vis Absorption Maxima for Selected 2,1,3-Benzothiadiazole Derivatives

Compound Derivative Solvent λ_max (nm) Reference
TFBT IDT Chloroform 315, 388, 516 semanticscholar.org
TCNBT IDT Chloroform 696 semanticscholar.org

Fluorescence (Photoluminescence) Spectroscopy for Emission Profile Analysis

Fluorescence spectroscopy measures the light emitted from a substance after it has absorbed light. This technique is particularly useful for characterizing the emissive properties of 2,1,3-benzothiadiazole derivatives, which are often highly fluorescent. sci-hub.semdpi.com

The emission wavelength, quantum yield, and Stokes shift (the difference between the absorption and emission maxima) are key parameters obtained from fluorescence spectroscopy. The 2,1,3-benzothiadiazole core is a well-known fluorophore, and its emission properties can be tuned by chemical modification. polyu.edu.hkdiva-portal.org For instance, derivatives have been synthesized that emit in various regions of the visible spectrum, including blue, green, and red. sci-hub.se

The introduction of diamino groups in the 4 and 5 positions is expected to lead to intense fluorescence, likely in the green or yellow region of the spectrum, due to the strong ICT character. The fluorescence of these compounds can also be sensitive to the environment, such as solvent polarity and the presence of analytes, making them suitable for sensor applications. mdpi.com

Table 4: Photoluminescence Data for Selected 2,1,3-Benzothiadiazole Derivatives

Compound Derivative Emission Color Stokes Shift (nm) Quantum Yield (Φ_f) Reference
4,7-bis(phenylethynyl)-2,1,3-benzothiadiazole based Green 95 - 107 0.27 - 0.32 sci-hub.se
4-Aryl-2,1,3-benzothiadiazoles Blue to Red - - researchgate.net

Single Crystal X-ray Diffraction for Precise Molecular and Supramolecular Structural Determination

For derivatives of 2,1,3-benzothiadiazole, X-ray crystallography has confirmed the planar nature of the heterocyclic ring system. sci-hub.seresearchgate.net The crystal structures of these compounds often exhibit significant π-π stacking interactions between adjacent molecules, which can influence their electronic properties.

The crystal structure of a complex containing a 2,1,3-benzothiadiazole derivative showed a specific coordination environment around the metal center, highlighting the ligand's binding capabilities. jst.go.jp The analysis of crystal structures of various benzothiadiazole derivatives has provided valuable insights into their solid-state packing and the influence of substituents on the supramolecular assembly. researchgate.netuleth.ca While a specific crystal structure for this compound is not detailed in the provided context, the technique remains essential for a complete structural characterization of this and related compounds.

Table 5: Crystallographic Data for a Representative 2,1,3-Benzothiadiazole Derivative Complex

Parameter Value Reference
Crystal System Tetragonal jst.go.jp
Space Group P4₃2₁2 jst.go.jp
a (Å) 7.840(1) jst.go.jp
c (Å) 22.590(5) jst.go.jp
V (ų) 1388.4(4) jst.go.jp

Computational and Theoretical Investigations of 2,1,3 Benzothiadiazole 4,5 Diamine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large and complex organic systems.

Geometry Optimization and Molecular Conformation Prediction

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 2,1,3-benzothiadiazole-based systems, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Level Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its kinetic stability.

For derivatives of 2,1,3-benzothiadiazole (B189464), the HOMO and LUMO energy levels are of particular interest as they determine their suitability for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The 2,1,3-benzothiadiazole unit is a well-known electron acceptor, which generally leads to a low-lying LUMO. The introduction of electron-donating amino groups at the 4 and 5 positions is expected to raise the energy of the HOMO. This combination of a low LUMO and a high HOMO results in a smaller HOMO-LUMO gap, which is desirable for materials that absorb and emit light in the visible or near-infrared regions of the electromagnetic spectrum.

In a study on azaacene derivatives, the HOMO and LUMO energy levels were calculated using DFT. acs.org For a V-shaped azaacene (V7) incorporating a diaminobenzothiadiazole moiety, the calculated LUMO was -2.71 eV and the HOMO was -5.20 eV, resulting in an optical band gap of 2.49 eV. acs.org Another investigation on a thiadiazole-capped nanoribbon (NR-18-TD) reported a calculated LUMO of -3.41 eV and a HOMO of -5.50 eV. ehu.es These values highlight the electron-accepting nature of the benzothiadiazole core, which is further modulated by the presence of other functional groups.

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Reference
V-shaped azaacene (V7)-5.20-2.712.49 acs.org
Thiadiazole-capped nanoribbon (NR-18-TD)-5.50-3.412.09 ehu.es

Electronic Density Distribution Mapping (e.g., Electrostatic Potential (ESP) Surfaces)

Mapping the electronic density distribution provides a visual representation of how electrons are distributed within a molecule. One common method is the calculation of the Molecular Electrostatic Potential (ESP) surface. The ESP maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For 2,1,3-benzothiadiazole-4,5-diamine, the ESP surface would be expected to show a high electron density around the nitrogen atoms of the thiadiazole ring and the amino groups, making these regions susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino groups would exhibit a positive potential. The distribution of electrostatic potential is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other molecules or ions.

Prediction of Reactivity and Regioselectivity in Chemical Transformations

DFT calculations can be employed to predict the reactivity of different sites within a molecule and the regioselectivity of chemical reactions. By analyzing the distribution of frontier molecular orbitals and atomic charges, chemists can identify the most likely sites for nucleophilic or electrophilic attack.

For this compound, the amino groups are expected to be the primary sites for reactions such as acylation, alkylation, and condensation. The nucleophilic character of the nitrogen atoms in the amino groups makes them reactive towards electrophiles. For example, the synthesis of pyrazine-fused benzothiadiazoles involves the condensation of 5,6-diamino-2,1,3-benzothiadiazole with dicarbonyl compounds, demonstrating the reactivity of the diamine moiety. researchgate.net The regioselectivity of such reactions can be rationalized by examining the calculated atomic charges and the coefficients of the HOMO on the nitrogen atoms.

Theoretical Assessment of Catalytic Mechanisms and Radical Delocalization

In some contexts, derivatives of 2,1,3-benzothiadiazole can participate in catalytic cycles or form radical species. DFT calculations are invaluable for elucidating the mechanisms of these processes. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed.

For instance, if this compound were to be involved in a redox process, DFT could be used to model the structure and stability of the resulting radical cation or anion. The spin density distribution in the radical species would indicate how the unpaired electron is delocalized over the molecule. This delocalization is a key factor in the stability of the radical.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Transitions

While DFT is excellent for describing the ground electronic state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and photophysical properties. TD-DFT can predict electronic absorption spectra (UV-Vis), emission spectra (fluorescence and phosphorescence), and the nature of the electronic transitions involved.

For molecules based on this compound, TD-DFT calculations would be used to understand their color and luminescence properties. The calculations can identify the specific orbitals involved in the electronic transitions. Typically, for donor-acceptor systems like this, the lowest energy absorption band corresponds to a HOMO-to-LUMO transition, which often has a significant charge-transfer character. This means that upon excitation, electron density moves from the donor part of the molecule (the amino-substituted benzene (B151609) ring) to the acceptor part (the thiadiazole ring).

In a study of a supramolecular photosensitizer containing a diamino-2,1,3-benzothiadiazole core, TD-DFT calculations were performed to understand the electronic transitions. illumaxbiotek.com The results showed that the low-energy absorption bands were due to transitions from the HOMO, localized on the donor part of the molecule, to the LUMO, centered on the acceptor part. illumaxbiotek.com This intramolecular charge transfer (ICT) is a hallmark of many fluorescent dyes and is responsible for their sensitivity to the surrounding environment.

Compound/SystemAbsorption Maxima (nm)Emission Maxima (nm)Nature of TransitionReference
Thiadiazole-capped nanoribbon (NR-18-TD)601, 538Not ReportedHOMO to LUMO ehu.es
Ru(II) complex with diamino-benzothiadiazole ligandNot specifiedNot specifiedIntramolecular Charge Transfer illumaxbiotek.com

Electrochemical Properties and Redox Behavior of 2,1,3 Benzothiadiazole 4,5 Diamine and Its Derivatives

Cyclic Voltammetry Studies for Redox Potentials

Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of BTD derivatives. sci-hub.se These studies reveal the potentials at which the molecules are oxidized and reduced, providing insight into their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For the BTD core, these processes are typically accessible within standard electrochemical windows. The presence of the electron-donating diamine groups at the 4 and 5 positions is expected to make oxidation easier (occur at a less positive potential) and reduction more difficult (occur at a more negative potential) compared to the unsubstituted BTD.

The oxidation of BTD derivatives is often an irreversible process due to the high reactivity of the generated radical cation, which can lead to electropolymerization. uleth.ca During anodic scans in cyclic voltammetry, many BTD-based monomers form insoluble, electroactive polymer films on the electrode surface. This is particularly true for derivatives with electron-rich moieties.

For 2,1,3-Benzothiadiazole-4,5-diamine, the potent electron-donating nature of the two amino groups would render the aromatic ring highly susceptible to oxidation. It is anticipated that upon electrochemical oxidation, the molecule would readily form a radical cation that could rapidly engage in coupling reactions, leading to the formation of a polymeric film on the electrode. The oxidation potential would likely be significantly lower than that of BTD derivatives bearing electron-withdrawing groups.

The 2,1,3-benzothiadiazole (B189464) unit is an excellent electron acceptor, capable of being reduced to form a stable radical anion. wikipedia.org This property is central to its use in various applications, including redox flow batteries. wikipedia.org Derivatives such as 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) (BTDN) exhibit fully reversible one-electron reduction waves in cyclic voltammetry, indicating the formation of a persistent radical anion. rsc.orgmdpi.comrsc.org The stability of this radical is attributed to the delocalization of the extra electron across the π-conjugated system of the BTD core.

Illustrative Electrochemical Data for BTD Derivatives

Since specific data for this compound is not available, the following table presents representative electrochemical data for related BTD compounds to illustrate the effect of different substituents on redox potentials.

Compound/PolymerOxidation Potential (V vs. Fc/Fc⁺)Reduction Potential (V vs. Fc/Fc⁺)Reference
2,1,3-Benzothiadiazole-4,7-dicarbonitrile (BTDN)Not Reported-1.06, -1.88 mdpi.com
Poly[2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene)-alt-2,1,3-benzothiadiazole] (PCPDTBT)~0.7Not Reported nih.gov
Covalently linked benzothiadiazole-fullerene adduct (7)Not Reported-0.85, -1.25, -1.72 acs.org

This table is for illustrative purposes and shows data for related BTD structures to demonstrate general electrochemical trends.

Correlation of Energy Levels with Charge Transport Characteristics (e.g., Narrow Energy Gap)

The electronic properties of BTD derivatives, particularly their HOMO and LUMO energy levels, are crucial for their function in optoelectronic devices. The strong electron-accepting nature of the BTD unit typically results in a low-lying LUMO energy level. sci-hub.se When combined with electron-donating units, a "push-pull" system is formed, which significantly lowers the HOMO-LUMO energy gap. mdpi.com

For this compound, the BTD core acts as the acceptor while the two amino groups function as strong donors. This intramolecular donor-acceptor architecture is expected to raise the HOMO energy level substantially while having a smaller effect on the BTD-controlled LUMO level. The result is a narrow energy gap, which is a key characteristic for materials used in organic semiconductors and solar cells as it allows for absorption of lower energy photons. wikipedia.orgrsc.org The planarity of the BTD system further facilitates intermolecular π-π stacking, which is beneficial for efficient charge transport in the solid state.

Representative Energy Levels for BTD-Based Polymers

The table below shows HOMO/LUMO levels and optical band gaps for polymers incorporating BTD and modified BTD units, demonstrating the tunability of these properties.

PolymerHOMO (eV)LUMO (eV)Optical Band Gap (Eg) (eV)Reference
P1 (TzBT acceptor)-5.26-3.721.54
P2 (SO2-TzBT acceptor)-5.35-3.981.37
PCPDTBTNot ReportedNot Reported~1.4 nih.gov

This table provides data for polymers containing BTD derivatives to illustrate how chemical modifications impact electronic energy levels.

Analysis of Electron-Withdrawing Capabilities within Donor-Acceptor Systems

The 2,1,3-benzothiadiazole moiety is a quintessential electron-withdrawing unit (acceptor) in the design of donor-acceptor (D-A) materials. mdpi.com Its incorporation into a molecular or polymeric structure effectively lowers the LUMO energy level of the resulting material. This strong electron affinity is a primary reason for its widespread use in organic electronics.

Advanced Optoelectronic and Electronic Applications of 2,1,3 Benzothiadiazole 4,5 Diamine Derivatives

Organic Light-Emitting Diodes (OLEDs) and High-Performance Luminescent Materials

Derivatives of 2,1,3-benzothiadiazole (B189464) (BTD) are extensively utilized as foundational components in the development of luminescent organic compounds for various light technologies, including Organic Light-Emitting Diodes (OLEDs). polyu.edu.hknih.govresearchgate.net Their utility in OLEDs stems from their capacity to facilitate intramolecular charge transfer, which boosts the photoluminescence efficiency of the materials. The strong electron-withdrawing nature of the BTD core, combined with its rigid molecular structure, makes it a prime building block for functional materials in optoelectronic devices. acs.org

Rational Design of Red Thermally Activated Delayed Fluorescence (TADF) Emitters

While significant progress has been made in blue to orange emissive Thermally Activated Delayed Fluorescence (TADF) materials, the development of equally important red TADF emitters has been slower. rsc.orgresearchgate.net TADF emitters are a class of purely organic materials that can harvest triplet excitons in electroluminescent devices through a process called reverse intersystem crossing (RISC), which can lead to theoretical internal quantum efficiencies of up to 100%. beilstein-journals.org

Researchers have successfully designed and synthesized D–A–D (Donor-Acceptor-Donor) structured fluorescent molecules using 2,1,3-benzothiadiazole as the acceptor core to create efficient red TADF emitters. rsc.orgresearchgate.net For instance, three such molecules, BTZ–DPA, BTZ–CZ, and BTZ–DMAC, were created for this purpose. rsc.orgresearchgate.net The resulting high-efficiency OLEDs have demonstrated promising performance, with one example achieving a maximum external quantum efficiency of 8.8% with an emission peak at 636 nm. rsc.orgresearchgate.net

EmitterDonor UnitAcceptor UnitEmission Peak (nm)Max. EQE (%)
BTZ-DPADiphenylamine2,1,3-Benzothiadiazole6368.8
BTZ-CZCarbazole (B46965)2,1,3-Benzothiadiazole--
BTZ-DMACDimethylacridine2,1,3-Benzothiadiazole--

Data compiled from multiple sources. rsc.orgresearchgate.net

Development of Hybridized Local and Charge-Transfer (HLCT) Emitting Materials

Hybridized Local and Charge-Transfer (HLCT) materials represent another advanced approach to achieving high efficiency in OLEDs by managing both local excitation (LE) and charge transfer (CT) states. polyu.edu.hk This strategy helps to overcome the 5% external quantum efficiency (EQE) limit in traditional fluorescent OLEDs by enabling the harvesting of both singlet and triplet excitons. polyu.edu.hk

A series of novel red hyper-structured molecular (HSM) HLCT emitters have been designed using a benzothiadiazole/triphenylamine-based HLCT unit. rsc.org These materials, such as CRA–MTBP(X)–mCP(8−X), were synthesized by attaching the HLCT unit (MTBP) and a host unit (mCP) to a calix polyu.edu.hkresorcinarene (CRA) core. rsc.org This molecular design addresses the common issues of insolubility and self-aggregation in small molecule HLCT emitters, making them suitable for solution-processed OLEDs. rsc.org In one study, an emitter featuring this design, denoted as 55 , demonstrated a significant HLCT characteristic and high photoluminescence quantum yield, leading to an impressive maximum EQE of 8.47% in a doped OLED device. polyu.edu.hk

Wavelength Shifting Applications

Derivatives of 2,1,3-benzothiadiazole are also recognized for their utility as wavelength shifting materials. polyu.edu.hk This application is crucial in various optical devices where it is necessary to convert light from one wavelength to another. The inherent photophysical properties of BTD-based compounds make them suitable for this purpose. researchgate.net

Optimization of Photoluminescence Quantum Yield (PLQY)

The photoluminescence quantum yield (PLQY) is a critical parameter for luminescent materials, indicating the efficiency of the emission process. For 2,1,3-benzothiadiazole derivatives, the PLQY can be significantly influenced by the nature of the substituents attached to the BTD core. researchgate.net

Research has shown that by carefully selecting the aryl groups incorporated onto the benzothiadiazole core, it is possible to achieve excellent PLQY values, with some compounds reaching as high as 90% in solution. researchgate.net For example, a study of various substituted BTD derivatives revealed that the emission color could be tuned from blue (449 nm) to red (555 nm) while maintaining high quantum yields. researchgate.net This tunability and high efficiency underscore the potential of these materials for bright and efficient displays and lighting. researchgate.netresearchgate.net

CompoundSubstituentEmission Max (nm)PLQY (%)
19 Aryl Group-90
26 3,5-bis(trifluoromethyl)aryl449-
27 Dioxole and (CF3)2-Ar555-

Data based on a study of various BTD derivatives. researchgate.net

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The strong electron-accepting nature of the 2,1,3-benzothiadiazole unit makes it a valuable component in the construction of materials for organic solar cells, including both organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). polyu.edu.hkresearchgate.netacs.org In these devices, BTD derivatives often function as the electron acceptor component, facilitating efficient charge separation and transport, which are critical for converting light into electricity. researchgate.net

Construction of Donor-Acceptor (D-A) and Donor-Acceptor-Acceptor (D-A-A) Molecular Architectures

A prevalent strategy in the design of organic materials for optoelectronics is the creation of donor-acceptor (D-A) structures. polyu.edu.hk This molecular architecture allows for the tuning of band gap levels and optoelectronic properties by systematically varying the donor and acceptor units. polyu.edu.hk The hybridization of energy levels between the donor and acceptor can lead to a smaller HOMO-LUMO energy gap. polyu.edu.hk

In the context of solar cells, 2,1,3-benzothiadiazole and its derivatives are frequently employed as the acceptor unit in D-A copolymers. scispace.comresearchgate.net This approach can lower the band gap of the resulting polymers, leading to strong absorption in the visible light spectrum. scispace.com

Furthermore, more complex architectures like Donor-Acceptor-Acceptor (D-A-A) have been explored to create sensitizers with broader absorption regions. researchgate.net In DSSCs, for instance, a D-A-A configured dye demonstrated enhanced performance. researchgate.net The co-sensitization of a D-A-D oligothienylene dye containing benzothiadiazole (T4BTD-A) with squaraine-based dyes (HSQ3 and HSQ4) in DSSCs led to improved power conversion efficiencies. nih.gov The individual efficiency of T4BTD-A was 6.4%, but when co-sensitized with HSQ4, the efficiency increased to 7.7%. nih.gov

Sensitizer SystemPower Conversion Efficiency (%)
T4BTD-A6.4
HSQ34.8
HSQ45.8
T4BTD-A + HSQ37.0
T4BTD-A + HSQ47.7

Data from a study on co-sensitization in DSSCs. nih.gov

These findings highlight the versatility of 2,1,3-benzothiadiazole-based architectures in optimizing the performance of organic solar cells.

Engineering of Low-Bandgap Semiconducting Materials

The engineering of low-bandgap semiconducting materials is a critical area of research for enhancing the efficiency of organic electronic devices. The 2,1,3-benzothiadiazole (BTD) core is a potent electron acceptor, and when incorporated into polymeric structures, it significantly contributes to lowering the material's bandgap. mit.eduresearchgate.net This is a crucial factor for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). ontosight.ai

The strategy often involves creating donor-acceptor (D-A) copolymers, where the BTD unit acts as the acceptor. researchgate.net For instance, the copolymerization of BTD derivatives with electron-rich units like benzo[1,2-b:4,5-b']dithiophene (BDT) has been shown to produce low-bandgap polymers. scispace.com The introduction of fluorine atoms onto the BTD ring can further lower the energy levels of the polymer, enhancing its electron affinity and narrowing the bandgap. scispace.comossila.com This fluorination strategy has been successfully employed in the synthesis of polymers for high-efficiency solar cells. ossila.com

Another approach to tune the bandgap involves the coordination-driven self-assembly of BTD-fused tetrathiafulvalene (B1198394) (TTF). This method can lead to the formation of metallogels with low bandgaps, extending into the near-infrared region. rsc.org The intramolecular charge-transfer transition from the TTF donor to the BTD acceptor is a key factor in achieving these low bandgap properties. rsc.org

Enhancing Charge Transfer Properties in Conjugated Polymeric Systems

Efficient charge transfer is paramount for the performance of organic electronic devices. The inherent donor-acceptor nature of BTD derivatives facilitates intramolecular charge transfer (ICT) within conjugated polymeric systems. researchgate.net This process is often accompanied by significant changes in the electronic and structural properties of the material in the excited state. acs.org

The incorporation of BTD units into polymer backbones can enhance intermolecular charge transport, leading to improved device performance. metu.edu.tr The strategic placement of solubilizing side chains on the BTD core can also improve the processability of these polymers without compromising their electronic properties, allowing for the formation of well-ordered thin films with reduced aggregation. mit.edu This is crucial for achieving high charge carrier mobility in OFETs.

Furthermore, the charge transfer characteristics can be modulated by introducing different functional groups to the BTD core. For example, replacing electron-withdrawing nitro groups with electron-donating amino groups can alter the direction of electron flow within the molecule, leading to significant modifications in its optical and charge transfer properties. mdpi.com

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

Derivatives of 2,1,3-benzothiadiazole-4,5-diamine are key components in the development of high-performance organic semiconductors for OFETs. ontosight.aimdpi.com Their electron-deficient nature makes them suitable for n-type (electron-transporting) and ambipolar (both electron and hole-transporting) materials. nih.gov

The introduction of strong electron-withdrawing groups, such as cyano (CN) or fluorine (F) atoms, to the BTD core is a common strategy to create n-type organic semiconductors. nih.govnih.gov For example, the synthesis of 2,1,3-benzothiadiazole-4,5,6-tricarbonitrile (TCNBT) has led to the development of air-stable, high-performance n-type OFETs. nih.gov Similarly, polymers based on dichlorinated-2,1,3-benzothiadiazole have demonstrated excellent operational stability in OFETs. acs.org

The performance of these OFETs is highly dependent on the molecular structure and morphology of the organic semiconductor. For instance, copolymers of cyclopenta[2,1-b;3,4-b']dithiophene (CDT) with fluorinated BTD derivatives have shown ambipolar behavior with significant electron and hole mobilities. nih.gov The ability to fine-tune the molecular structure allows for precise control over the energy levels and charge transport properties of the resulting organic semiconductors. acs.org

Table 1: Performance of OFETs based on 2,1,3-Benzothiadiazole Derivatives

Polymer/Small Molecule Donor Unit Acceptor Unit Mobility (cm²/Vs) Type Reference
P2ClBT-TVT (E)-2-(2-(thiophen-2-yl)vinyl)thiophene Dichlorinated-2,1,3-benzothiadiazole 0.147 p-type acs.org
TCNBT IDT Indacenodithiophene 2,1,3-Benzothiadiazole-4,5,6-tricarbonitrile Not specified n-type nih.gov
PCDTT-DFBT Cyclopenta[2,1-b;3,4-b']dithiophene-thieno[3,2-b]thiophene 5,6-Difluoro-2,1,3-benzothiadiazole 0.38 (hole), 0.17 (electron) Ambipolar nih.gov

Electrochromic Devices (ECDs)

The ability of 2,1,3-benzothiadiazole derivatives to undergo reversible color changes upon the application of an electrical potential makes them promising materials for electrochromic devices (ECDs). ontosight.aimetu.edu.tr These devices have applications in smart windows, displays, and mirrors. metu.edu.tr

Polymers incorporating BTD units can exhibit multichromic behavior, changing colors at different applied potentials. metu.edu.tr For example, dual-functional devices have been fabricated that show reversible switching between pink/orange and deep dark colors, with contrast in both the visible and near-infrared regions. rsc.org These devices can also exhibit panchromatic fluorescence. rsc.org

A significant advancement in this area is the development of a two-dimensional covalent organic framework (COF) based on a BTD acceptor. This material exhibits a reversible dark-to-transparent switch, a highly desirable property for many electrochromic applications. nih.gov The stability and ordered structure of the COF contribute to its excellent cyclability. nih.gov

Analyte-Sensing Optical Devices (Chromogenic and Fluorogenic Chemosensors)

The fluorescent and chromogenic properties of 2,1,3-benzothiadiazole derivatives make them excellent candidates for the development of optical chemosensors. mdpi.comnih.gov These sensors can detect a wide range of chemical species, including anions, cations, and neutral molecules, through changes in their color or fluorescence. mdpi.comnih.gov

The design of these chemosensors often involves combining the BTD core with a specific receptor unit that can selectively bind to the target analyte. nih.gov For instance, imidazo-2,1,3-benzothiadiazole derivatives have been shown to act as multifunctional sensors for mercury(II) cations, acetate (B1210297) anions, and nitroaromatic compounds. nih.gov The high sensitivity of these sensors allows for the detection of analytes at very low concentrations. researchgate.net

Elucidation of Photophysical Detection Mechanisms (e.g., FRET, Electron Exchange, ESIPT)

The detection mechanism of BTD-based chemosensors relies on various photophysical processes, including Förster Resonance Energy Transfer (FRET), electron exchange, and Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com

FRET: In this mechanism, energy is transferred from an excited donor fluorophore to an acceptor molecule without the transfer of an electron. mdpi.com This process is highly dependent on the distance between the donor and acceptor.

Electron Exchange: This involves the transfer of an electron from the excited donor's Lowest Unoccupied Molecular Orbital (LUMO) to the acceptor's LUMO, and simultaneously from the acceptor's LUMO to the donor's LUMO. mdpi.com

ESIPT: This process occurs in molecules that have both a proton donor and an acceptor. Upon excitation, a proton is transferred within the molecule, leading to a change in its photophysical properties, often resulting in a large Stokes shift. mdpi.comresearchgate.net While some amino-substituted benzothiadiazoles were initially thought to exhibit ESIPT, further theoretical studies have provided a more complete explanation of their spectroscopic behavior. researchgate.net

Understanding these mechanisms is crucial for the rational design of new and more efficient chemosensors. mdpi.com

Design for Detection of Anionic, Cationic, and Neutral Chemical Species

The versatility of the 2,1,3-benzothiadiazole framework allows for the design of chemosensors tailored for the detection of specific analytes.

Anion Detection: BTD derivatives have been designed to selectively detect anions such as acetate. nih.gov The interaction between the anion and the receptor part of the sensor molecule leads to a measurable change in the absorption or emission spectrum.

Cation Detection: The chelation of metal cations by BTD-based sensors can lead to significant changes in their photophysical properties. For example, sensors have been developed for the selective detection of Hg²⁺ ions, which cause a blue shift in the emission spectrum and a decrease in fluorescence intensity. nih.gov Other sensors have been designed to detect Fe³⁺ ions through fluorescence quenching. researchgate.net

Neutral Molecule Detection: BTD-based sensors have shown promise in detecting neutral molecules, particularly electron-deficient nitroaromatic compounds, which are components of many explosives. nih.gov The detection mechanism often involves a photoinduced electron transfer (PET) from the electron-rich sensor to the nitroaromatic analyte, resulting in fluorescence quenching. nih.gov

Table 2: Examples of Analytes Detected by 2,1,3-Benzothiadiazole-based Chemosensors

Sensor Type Analyte Detected Detection Principle Reference
Imidazo-benzothiadiazole derivative Hg²⁺ (cation) Blue shift in emission, fluorescence quenching nih.gov
Imidazo-benzothiadiazole derivative Acetate (anion) Change in absorption/emission spectrum nih.gov
Imidazo-benzothiadiazole derivative Nitroaromatic compounds (neutral) Fluorescence quenching via PET nih.gov
Benzothiazole-based sensor Fe³⁺ (cation) Fluorescence quenching researchgate.net

Electrocatalytic Hydrogen Production

The quest for clean and renewable energy has spurred significant research into efficient and cost-effective catalysts for the hydrogen evolution reaction (HER). While traditional catalysts often rely on expensive noble metals, recent studies have highlighted the potential of metal-free, organic molecules. Derivatives of 2,1,3-benzothiadiazole have emerged as promising candidates for electrocatalytic and photocatalytic hydrogen production, demonstrating that the core benzothiadiazole unit can serve as an active site for this crucial reaction. chemrxiv.orgnih.govdiva-portal.org

Detailed research has focused on derivatives such as 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) (BTDN), a small organic molecule that has been assessed as an electrocatalyst for hydrogen evolution. chemrxiv.orgnih.gov In the presence of salicylic (B10762653) acid, BTDN exhibits a notable Faradaic efficiency of 82% for hydrogen production. chemrxiv.orgnih.govacs.orgresearchgate.net The catalytic mechanism involves the initial reduction of BTDN to its radical anion (BTDN−•), followed by protonation at a nitrogen atom in the heteroatomic ring to form an organo-hydride radical (BTDNH•). chemrxiv.orgacs.org This process, identified through spectroscopic methods and density functional theory (DFT) calculations, follows an ECEC (electrochemical-chemical-electrochemical-chemical) type mechanism. chemrxiv.org The nitrile groups at the 4 and 7 positions are crucial as they lower the reduction potential compared to the parent 2,1,3-benzothiadiazole (BT) and provide a characteristic infrared (IR) signature for monitoring reaction intermediates. chemrxiv.orgnih.gov

Beyond small molecules, benzothiadiazole derivatives have been incorporated into more complex structures like covalent organic frameworks (COFs) and hybrid porous polymers for photocatalytic hydrogen generation. rsc.orgacs.org For instance, sp² carbon-conjugated COFs based on benzothiadiazole have demonstrated high photocatalytic activity under visible-light illumination (λ > 420 nm). rsc.org These materials offer a crystalline porous structure that facilitates efficient solar-to-hydrogen conversion. rsc.org Similarly, hybrid porous polymers that combine benzothiadiazole units with other molecular components have been developed for robust and efficient photocatalytic hydrogen production from water. acs.org These studies underscore the versatility of the benzothiadiazole core in designing a new generation of low-cost, environmentally friendly catalysts for clean energy applications. chemrxiv.orgdiva-portal.org

Performance of 2,1,3-Benzothiadiazole Derivatives in Hydrogen Production
DerivativeCatalysis TypeKey Performance MetricConditionsSource
2,1,3-Benzothiadiazole-4,7-dicarbonitrile (BTDN)ElectrocatalysisFaradaic Efficiency: 82%Glassy carbon electrode, in the presence of salicylic acid in acetonitrile chemrxiv.orgnih.govacs.orgresearchgate.net
HIAM-0001 (Benzothiadiazole-based sp²c-COF)PhotocatalysisAverage H₂ Evolution Rate: 1410 μmol g⁻¹ h⁻¹Visible-light illumination (λ > 420 nm) rsc.org
HIAM-0004 (Benzothiadiazole-based sp²c-COF)PhotocatalysisAverage H₂ Evolution Rate: 1526 μmol g⁻¹ h⁻¹Visible-light illumination (λ > 420 nm) rsc.org
OVS-Py-BT HPP (Hybrid Porous Polymer)PhotocatalysisStrong light absorption suitable for solar-driven reactionsFrom water acs.org

Applications in Material Science beyond Electronics (e.g., Imaging, Energy Storage)

The unique photophysical and electrochemical properties of 2,1,3-benzothiadiazole derivatives extend their utility beyond traditional electronic applications into diverse areas of material science, notably in bioimaging and energy storage. ontosight.aimdpi.commdpi.comwikipedia.org

Imaging Applications

The inherent fluorescence of the 2,1,3-benzothiadiazole core makes its derivatives highly suitable for use as fluorescent probes in biological imaging. mdpi.com These compounds are characterized by high quantum yields, photostability, and thermal stability, which are essential for prolonged imaging experiments. mdpi.com Researchers have engineered benzothiadiazole derivatives to function as fluorescent probes for selective live-cell imaging and for detecting specific biomolecules. mdpi.com The electron-accepting nature of the benzothiadiazole nucleus, when combined with electron-donating groups, creates molecules with donor-acceptor architecture, enhancing their photophysical properties. mdpi.com This molecular design allows for the development of probes that can, for example, selectively stain cellular compartments like the plasma membrane or mitochondria, enabling the study of cellular dynamics. mdpi.com Furthermore, derivatives have been developed for near-infrared II (NIR-II) bioimaging, a window that allows for deeper tissue penetration and reduced autofluorescence. mdpi.com

Energy Storage Applications

In the field of energy storage, 2,1,3-benzothiadiazole derivatives are being explored for their potential in advanced battery and supercapacitor technologies. ontosight.aiwikipedia.org The redox-active nature of the benzothiadiazole heterocycle, combined with its favorable solubility and fast electrochemical kinetics, makes it a component of interest for flow batteries. wikipedia.org More complex structures, such as conjugated microporous polymers (CMPs) incorporating benzobisthiadiazole units, have been synthesized and investigated as electrode materials for supercapacitors. mdpi.com These materials leverage a porous structure to facilitate charge storage. Supercapacitors built with these materials benefit from high stability, excellent cyclability, and high power density. mdpi.com The synthesis involves creating a rigid, highly conjugated polymer network, for instance, through Sonogashira coupling reactions between a dibrominated benzobisthiadiazole monomer and various ethynyl-containing linkers. mdpi.com Hybrid porous polymers containing benzothiadiazole have also shown promise for energy storage applications. acs.org

Applications of 2,1,3-Benzothiadiazole Derivatives in Material Science Beyond Electronics
Application AreaDerivative TypeKey Features/FindingsSource
BioimagingFluorescent ProbesHigh quantum yield and stability for cellular imaging. Developed for selective live-cell and NIR-II imaging. mdpi.com mdpi.com
Energy Storage (Flow Batteries)Redox-active organic componentFavorable solubility, low reduction potential, and fast electrochemical kinetics. wikipedia.org wikipedia.org
Energy Storage (Supercapacitors)Benzobisthiadiazole-based Conjugated Microporous Polymers (CMPs)Used as electrode materials, offering high stability and cyclability. mdpi.com mdpi.com
Energy StorageHybrid Porous PolymersDemonstrated potential for robust energy storage. acs.org acs.org

Supramolecular Chemistry and Coordination Compounds of 2,1,3 Benzothiadiazole 4,5 Diamine Systems

Ligand Design Principles Incorporating the 2,1,3-Benzothiadiazole-4,5-diamine Moiety

The design of ligands incorporating the this compound moiety is primarily guided by the reactivity of its two adjacent amino groups. These groups serve as versatile handles for constructing larger, more complex ligand systems.

A key design strategy involves leveraging the diamine as a precursor for the synthesis of fused heterocyclic systems. Through condensation reactions, the 4,5-diamino-BTD unit can be used to create phenazines, quinoxalines, and imidazoles that are fused to the benzothiadiazole core. mdpi.com This approach results in rigid, highly conjugated π-systems that are valuable for developing ligands with specific electronic and optical properties, suitable for applications in advanced materials. mdpi.com

Another significant principle is the use of the diamine in Schiff base condensation reactions. The reaction of the amino groups with aldehydes or ketones creates multidentate Schiff base ligands capable of chelating metal ions. For example, a bis(salicylaldiminato)Zn(II) Schiff base complex has been successfully designed and synthesized, where the ligand is formed in situ from benzo[c] nih.govrsc.orgresearchgate.netthiadiazole-5,6-diamine (an isomer of this compound). rsc.org This demonstrates how the diamine moiety can be effectively integrated into ligand scaffolds that bridge metal centers, leading to coordination complexes with tailored functionalities. rsc.org

Formation and Structural Characterization of Coordination Polymers and Complexes

The formation of coordination complexes using ligands derived from this compound has been demonstrated, particularly in the creation of discrete metal complexes.

A notable example is the synthesis of a bis(salicylaldiminato)Zn(II) Schiff base complex, designated as BTZn, which is derived from benzo[c] nih.govrsc.orgresearchgate.netthiadiazole-5,6-diamine. rsc.org The formation of this complex involves the condensation of the diamine with an appropriate salicylaldehyde (B1680747) derivative in the presence of a Zn(II) salt.

Structural characterization of the as-prepared BTZn solid, crystallized from an ethanol/dichloromethane (B109758) solution, was performed using powder X-ray diffraction (XRD). rsc.org The XRD analysis revealed that the complex adopts a columnar square molecular arrangement in its crystalline state. rsc.org Further investigation through scanning electron microscopy (SEM) showed that mechanical grinding induces a transformation from a crystalline to an amorphous phase, which is central to its mechanochromic properties. rsc.org This complex also exhibits an ability to self-organize into one-dimensional nanofibrils, which form the basis of organic luminescent gels. rsc.org

Integration within Metal-Organic Frameworks (MOFs)

The 2,1,3-benzothiadiazole (B189464) (BTD) scaffold is a widely used building block in the construction of metal-organic frameworks (MOFs) due to its rigid structure and electron-accepting nature, which can impart desirable luminescent and electronic properties to the resulting framework. researchgate.netnih.govrsc.orgmdpi.comnih.govmdpi.com Typically, BTD derivatives functionalized with carboxylate or pyridyl groups at the 4 and 7 positions are employed as the organic linkers to coordinate with metal ions or clusters, forming extended porous networks. researchgate.net

While the broader family of BTD derivatives has been successfully integrated into MOFs, specific examples utilizing this compound as the primary organic linker are not extensively documented in the current literature. The design of MOFs from this specific isomer would require functionalizing the diamine groups to act as multitopic linkers capable of forming extended, stable frameworks.

Development of Luminescent Metal Complexes for Optical Applications

The development of luminescent metal complexes from this compound has led to materials with intriguing optical properties, particularly in the area of stimuli-responsive or "smart" materials.

A prime example is the bis(salicylaldiminato)Zn(II) Schiff base complex, BTZn, derived from benzo[c] nih.govrsc.orgresearchgate.netthiadiazole-5,6-diamine. rsc.org This complex demonstrates pronounced mechanochromic luminescence. Upon mechanical grinding, the solid material exhibits a significant, high-contrast change in its emission color, shifting from yellow to red. rsc.org This color change is reversible; the original yellow emission can be restored by exposing the ground powder to solvent vapor. rsc.org The phenomenon can be repeated multiple times.

The underlying mechanism for this multi-stimuli-responsive behavior is a mechanical force-induced phase transition from a crystalline state to an amorphous state, which alters the molecular packing and, consequently, the emission characteristics. rsc.org Thermal annealing of the as-prepared solid provides another distinct, more ordered orange-emitting phase. rsc.org The BTZn complex also forms luminescent organogels, and the corresponding xerogel retains the mechanochromic properties, highlighting its potential for use in new stimuli-responsive materials. rsc.org

Table 1: Photophysical Properties of the BTZn Complex Under Different Conditions

State/ConditionEmission ColorMaximum Emission Wavelength (λem)
As-prepared solidYellow545 nm
After mechanical grindingRed645 nm
After thermal annealingOrange575 nm

Data sourced from Dalton Transactions. rsc.org

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for Advanced Derivatives

The synthesis of functionalized BTD derivatives has traditionally relied on multi-step procedures, which can be both time-consuming and generate significant chemical waste. acs.orgbeilstein-journals.org A major thrust in future research is the development of more efficient and sustainable synthetic methodologies. This includes the exploration of C-H functionalization reactions, which offer a more direct and atom-economical approach to modifying the BTD core. acs.org Recent work has demonstrated the utility of iridium-catalyzed C-H borylation to create versatile BTD building blocks that can be further derivatized. acs.org

Furthermore, there is a growing interest in moving away from harsh reaction conditions and toxic reagents. nih.gov The development of novel catalytic systems, such as those based on earth-abundant metals, and the use of greener solvents are critical for the environmentally benign production of BTD-based materials. nih.govacs.org Comparing the feasibility of different cross-coupling methods, like Suzuki-Miyaura and direct coupling, will also be crucial in optimizing synthetic pathways for specific target molecules. nih.govacs.org

Exploration of New Material Architectures with Tailored Optoelectronic Performance

The versatility of the BTD scaffold allows for its incorporation into a wide array of material architectures, from small molecules to polymers and even metal-organic frameworks (MOFs). polyu.edu.hkrsc.orgmdpi.com A key area of future exploration lies in the rational design of these architectures to achieve specific optoelectronic properties.

One promising strategy is the "D-A-D" (donor-acceptor-donor) architecture, where the electron-deficient BTD unit is flanked by electron-donating moieties. beilstein-journals.orgrsc.org This design principle allows for fine-tuning of the frontier molecular orbital energy levels, which is critical for applications in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). bohrium.comnih.govacs.org Future research will focus on exploring new and more efficient donor units to further enhance charge transfer and device performance.

Another avenue of exploration is the development of three-dimensional (3D) architectures. For instance, incorporating spirobifluorene cores with BTD units can lead to materials with unique photovoltaic properties. researchgate.net The extension of the π-conjugated system through the inclusion of various spacer units is another strategy to red-shift absorption spectra and improve light-harvesting capabilities. acs.org The impact of chalcogen atom substitution within the BTD ring system, for example, replacing sulfur with selenium, also presents an opportunity to fine-tune the material's electronic and mechanical properties. rsc.orghbku.edu.qa

Application of Advanced In-situ Characterization Techniques for Mechanistic Insights

A deeper understanding of the structure-property relationships in BTD-based materials requires sophisticated characterization techniques. While traditional spectroscopic and electrochemical methods provide valuable information, there is a growing need for in-situ techniques that can probe the dynamic processes occurring during device operation or chemical reactions.

Techniques like in-situ powder X-ray diffraction (PXRD) and Raman spectroscopy are becoming increasingly important for studying mechanochemical reactions in real-time, providing insights into the formation of intermediates and reaction kinetics. nih.gov For optoelectronic applications, in-situ spectroscopic methods can be used to characterize the electronic states and charge transfer dynamics at donor-acceptor interfaces under operational conditions. For instance, understanding the intermediates in electrocatalytic hydrogen production by BTD derivatives can be elucidated through a combination of spectroscopic methods and density functional theory (DFT) calculations. acs.org These mechanistic insights are crucial for the rational design of next-generation materials with improved performance and stability.

Machine Learning and AI-Driven Theoretical Prediction for Material Discovery

The traditional trial-and-error approach to materials discovery is often slow and resource-intensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. acs.orgresearchgate.netanl.gov By training algorithms on large datasets of known materials and their properties, ML models can predict the characteristics of new, yet-to-be-synthesized compounds with remarkable accuracy. acs.orgnih.govacs.org

Expanding the Scope of Sensing Applications to Complex Biological and Environmental Systems

The unique photophysical properties of BTD derivatives make them excellent candidates for the development of fluorescent probes and sensors. mdpi.com While their application in sensing various ions and small molecules is well-established, a significant future direction is the expansion of their use in more complex biological and environmental systems.

This includes the design of BTD-based probes for the selective imaging of specific cellular components or for monitoring dynamic biological processes in real-time. nih.gov For instance, BTD derivatives have been designed as ratiometric probes for nitric oxide, where the reaction with the analyte leads to a detectable shift in the emission wavelength. thno.org Another emerging area is the development of BTD-based sensors for the detection of environmental pollutants or biomarkers for diseases, such as the anthrax biomarker dipicolinic acid (DPA). mdpi.com The design of these sophisticated sensors will require a deep understanding of the interactions between the BTD probe and the target analyte, as well as strategies to ensure high selectivity and sensitivity in complex matrices.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing derivatives of 2,1,3-benzothiadiazole-4,5-diamine in academic research?

  • Methodology : A solvent-free, green synthesis approach involves the condensation of this compound with aldehydes using cellulose sulfuric acid (CSA) as a heterogeneous catalyst. The reaction is performed by grinding reagents in a mortar and pestle at room temperature, yielding high-purity benzimidazole or quinoxaline derivatives. CSA outperforms other catalysts (e.g., silica sulfuric acid, p-TSA) in terms of reaction time (<1 hour) and yield (>85%) due to its recyclability and mild acidity .
  • Key Considerations : Optimize molar ratios (typically 1:1 diamine:aldehyde) and ensure anhydrous conditions to prevent side reactions.

Q. What safety protocols are critical when handling 2,1,3-benzothiazole derivatives in laboratory settings?

  • Safety Guidelines :

  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and chemical goggles.
  • Work in a fume hood to avoid inhalation of dust or vapors.
  • Store the compound in a cool, dry place away from oxidizing agents and moisture to prevent decomposition .
    • Emergency Measures : In case of skin contact, wash immediately with water for 15 minutes. For spills, neutralize with inert absorbents and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency during benzothiadiazole-4,5-diamine-mediated reactions?

  • Analysis Framework :

  • Compare reaction kinetics and yields using different catalysts (e.g., CSA vs. sulfuric acid in acetic acid). CSA’s solid-phase nature reduces side reactions, enabling easier product isolation.
  • Characterize byproducts via HPLC or GC-MS to identify competing pathways (e.g., over-oxidation or dimerization).
  • Example: CSA achieves 92% yield in quinoxaline synthesis, while sulfuric acid yields <70% due to solvent interference .

Q. What strategies optimize the synthesis of 2-substituted benzimidazoles from this compound under varying conditions?

  • Experimental Design :

  • Solvent-Free vs. Solvent-Based : Solvent-free grinding reduces reaction time (30 minutes vs. 4 hours for reflux) but may require post-reaction purification via column chromatography.
  • Temperature Control : Room-temperature reactions minimize thermal degradation, critical for heat-sensitive aldehydes.
  • Catalyst Loading : A 5 mol% CSA concentration balances efficiency and cost. Higher concentrations (>10 mol%) do not significantly improve yields .

Q. How does this compound contribute to the development of organic photovoltaic (OPV) materials?

  • Application Insights :

  • The diamine serves as a precursor for brominated derivatives (e.g., 4,7-dibromo-2,1,3-benzothiadiazole), which are key monomers in low-bandgap polymers like PCDTBT and PCPDTBT. These polymers exhibit high charge-carrier mobility and broad UV-Vis absorption (λmax ~550–650 nm) .
  • Synthesis Protocol : Brominate 2,1,3-benzothiadiazole using HBr and Br2 under controlled conditions (0–5°C) to avoid over-bromination. Purity (>98%) is confirmed via <sup>1</sup>H NMR and elemental analysis .

Data Contradiction and Resolution

Q. Why do discrepancies arise in reported yields for benzothiadiazole-4,5-diamine-derived polymers?

  • Root Causes :

  • Purity of Starting Material : Trace impurities (e.g., unreacted diamine) can inhibit polymerization. Pre-purify via recrystallization in ethanol.
  • Polymerization Conditions : Molecular weight distribution (Đ = 1.5–2.5) varies with initiator (e.g., AIBN) concentration and reaction time.
    • Mitigation : Standardize protocols using GPC and MALDI-TOF to monitor polymer consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.